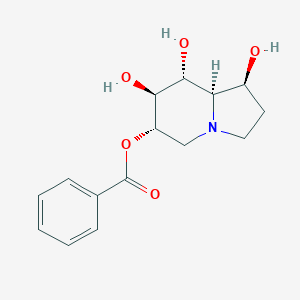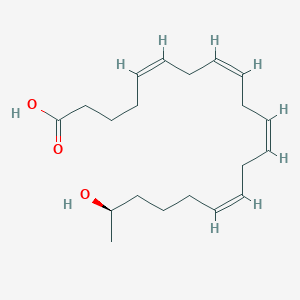
19(R)-Hete
Overview
Description
Heterocycles are a fundamental class of organic compounds featuring atoms of at least two different elements as members of their ring(s). These structures are prevalent in a wide array of biologically active molecules, pharmaceuticals, and organic materials. The synthesis and functionalization of heterocycles are therefore pivotal in organic chemistry, offering pathways to a vast diversity of molecular architectures and properties.
Synthesis Analysis
The synthesis of heterocycles often employs transition metal-mediated reactions, providing efficient pathways to construct these complex structures from simpler precursors. Techniques such as cross-dehydrogenative coupling catalyzed by earth-abundant metals and transition metal-catalyzed intramolecular cyclization have been highlighted for their utility in forming heterocyclic compounds. These methods underscore the importance of catalysis in achieving regioselective and efficient synthesis of heterocycles, potentially applicable to compounds like 19(R)-HETE (Toutov et al., 2015).
Molecular Structure Analysis
The structural analysis of heterocycles reveals their planar configurations and how they pack in solid states, typically in herringbone arrangements. These studies are crucial for understanding the physical and chemical properties of heterocyclic compounds, as the molecular structure directly influences their reactivity and interaction with other molecules (Takimiya et al., 2005).
Chemical Reactions and Properties
Heterocycles undergo a variety of chemical reactions, including functionalization at specific positions on the ring to introduce new functional groups. The reactivity of heterocycles is often governed by the presence of heteroatoms within the ring, which can influence the electron density and thus the sites of reactivity. The development of methods for direct functionalization of heterocycles, particularly via C-H bond activation, exemplifies the ongoing advancements in this area (Lewis et al., 2008).
Scientific Research Applications
Disease Treatment and Prevention : 19(S/R)-HETE has been identified as an endogenous noncompetitive inhibitor of cytochrome P450 1B1. This property suggests its potential role in diseases such as inflammation, cancer, and cardiac hypertrophy (Shoieb et al., 2018). Additionally, the S-enantiomer of 19-HETE is known to protect against angiotensin II-induced cellular hypertrophy by affecting various enzymes and metabolic processes (Shoieb & El-Kadi, 2018).
Cardiovascular Health : 19-HETE analogs have been shown to normalize blood pressure and inhibit sensitization of rat renal preglomerular microvessels, providing insights into hypertension management (Dakarapu et al., 2019). Moreover, 19(S)-HETE induces vasorelaxation and platelet inhibition by activating the prostacyclin receptor, which is a novel mechanism for this arachidonic acid metabolite (Tunaru et al., 2016).
Drug Metabolism and Development : Heteronuclear statistical total correlation spectroscopy (HET-STOCSY) has been used to study drug metabolism, which assists in understanding the structure and function of various compounds, including 19-HETE and its analogs (Keun et al., 2008).
properties
IUPAC Name |
(5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXZHQUWPFWPR-PCYSVGMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347559 | |
| Record name | 19(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid | |
CAS RN |
115461-39-7 | |
| Record name | 19(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



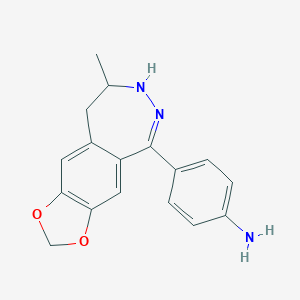
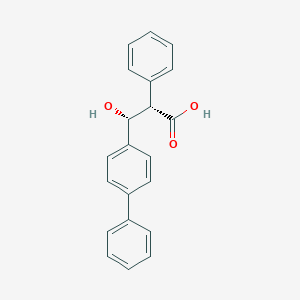

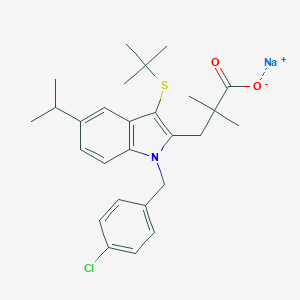
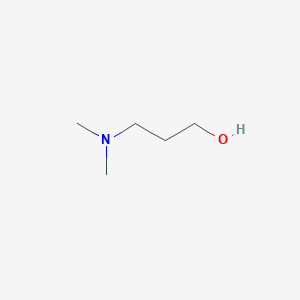

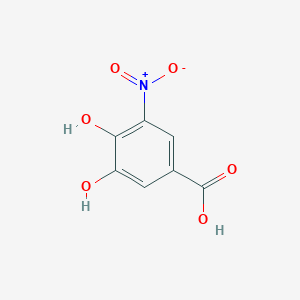
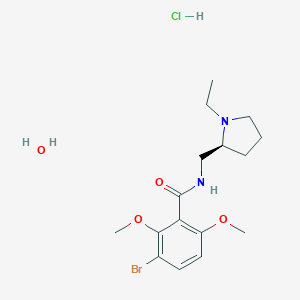
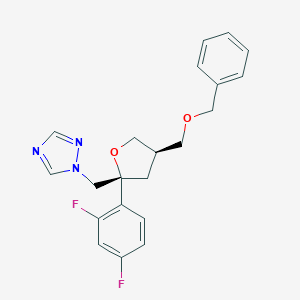
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)

